molecular formula C12H20ClNO3 B1201431 N-Methylmescaline CAS No. 4838-96-4

N-Methylmescaline

Cat. No.: B1201431
CAS No.: 4838-96-4
M. Wt: 261.74 g/mol
InChI Key: QHBQZCHOXCFQGY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-methyl Mescaline (hydrochloride) involves the methylation of mescaline. The synthetic route typically includes the following steps:

    Starting Material: Mescaline, which can be extracted from cacti such as Peyote (Lophophora williamsii) or synthesized chemically.

    Methylation: Mescaline undergoes methylation using methyl iodide in the presence of a base such as potassium carbonate.

    Hydrochloride Formation: The resulting N-methyl Mescaline is then converted to its hydrochloride salt by reacting with hydrochloric acid.

Chemical Reactions Analysis

N-methyl Mescaline (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it to its corresponding amine.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the aromatic ring positions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-methyl Mescaline (hydrochloride) is used extensively in scientific research, particularly in the fields of:

    Chemistry: As an analytical reference standard for mass spectrometry and other analytical techniques.

    Biology: To study its effects on biological systems and its interaction with various receptors.

    Medicine: Research into its potential therapeutic effects and its mechanism of action.

    Industry: Limited use in forensic toxicology and drug testing.

Mechanism of Action

The mechanism of action of N-methyl Mescaline (hydrochloride) involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to altered neurotransmitter release and changes in perception, mood, and cognition. The compound’s effects are mediated through the activation of the serotonin receptor pathway, which is also involved in the action of other psychedelics like lysergic acid diethylamide and psilocybin .

Comparison with Similar Compounds

N-methyl Mescaline (hydrochloride) is similar to other phenethylamines such as:

    Mescaline: The parent compound, known for its hallucinogenic effects.

    3,4,5-Trimethoxyphenethylamine: A structural analog with similar psychoactive properties.

    N-methyl-3,4-methylenedioxyamphetamine: Another phenethylamine with psychoactive effects.

What sets N-methyl Mescaline (hydrochloride) apart is its specific methylation at the nitrogen atom, which alters its pharmacological profile and receptor binding affinity .

Properties

IUPAC Name

N-methyl-2-(3,4,5-trimethoxyphenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3.ClH/c1-13-6-5-9-7-10(14-2)12(16-4)11(8-9)15-3;/h7-8,13H,5-6H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHBQZCHOXCFQGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC(=C(C(=C1)OC)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80504839
Record name N-Methyl-2-(3,4,5-trimethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80504839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6308-81-2, 4838-96-4
Record name N-Methylmescaline hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006308812
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MESCALINE, N-METHYL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42277
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Methyl-2-(3,4,5-trimethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Methylmescaline hydrochloride
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Record name N-Methylmescaline hydrochloride
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Synthesis routes and methods I

Procedure details

In a manner similar to Preparation 5, react N-methyl-3,4,5-trimethoxybenzeneacetamide with lithium aluminum hydride to obtain the title compound.
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Synthesis routes and methods II

Procedure details

A solution of the crude oil of 3,4,5-trimethoxy-phenethylamine in tetrahydrofuran (30 ml) was added to a mixed acid anhydride of acetic acid and formic acid, which had been synthesized by adding 98% formic acid (6.2 ml) to acetic anhydride (12.5 ml) under ice-cooling and reacting at 60° C. for 3 hours, under room temperature and stirred for 17 hours. The reaction mixture was concentrated under reduced pressure and tetrahydrofuran (40 ml) and borane-methyl sulfide complex (12 ml) were added to the residue under ice-cooling and stirring. The reaction mixture was heated and refluxed for 17 hours. After the reaction mixture was cooled, methanol was added to stop the reaction and concentrated under reduced pressure. A hydrogen chloride-methanol solution was added to the residue and heated and refluxed for 3 hours. The solvent was distilled out under reduced pressure and the residue was dissolved in 2N hydrochloric acid and washed with dichloromethane. The aqueous layer was made basic with sodium hydroxide and the released oil material was extracted with dichloromethane. After washed with water and dried over potassium carbonate, the solvent was distilled out under reduced pressure to yield N-methyl-3,4,5-trimethoxyphenethylamine (1.61 g) as a colorless oil.
Name
3,4,5-trimethoxy-phenethylamine
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mixed acid anhydride
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6.2 mL
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12.5 mL
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Name
N-methyl-3,4,5-trimethoxyphenethylamine

Synthesis routes and methods III

Procedure details

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COc1cc(CCN)cc(OC)c1OC
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CNCCc1cc(OC)c(OC)c(OC)c1

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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